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molecular formula C17H21NO4 B8473621 5-(((Benzyloxy)carbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid

5-(((Benzyloxy)carbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid

Cat. No. B8473621
M. Wt: 303.35 g/mol
InChI Key: OOTZQWSMGUATTD-UHFFFAOYSA-N
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Patent
US08921370B2

Procedure details

A mixture of 5-(benzyloxycarbonylamino)bicyclo[3.2.1]octane-1-carboxylic acid (8.5 g, 28.0 mmol), diphenylphosphonic azide (9.3 g, 33.8 mmol) and triethylamine (5 mL, 68 mmol) in toluene (150 mL) was stirred at room temperature for one hour, and then refluxed for three hours. After cooled to 0° C., a solution of TMSOK (10.7 g, 83.6 mmol) in THF (85 mL) was added. The reaction mixture was warmed to room temperature and stirred for 1 h, and then quenched with 5% citric acid (20 mL) and concentrated under reduced pressure. The residue was treated with aq. HCl (2 N, 200 mL) at 0° C. The resulting mixture was extracted with ethyl acetate (3×100 mL). The aqueous phase was adjusted to pH 9˜10 with Na2CO3 and extracted with dichloromethane/methanol (10/1, 3×150 mL). The combined organic layer was washed with water and brine, dried over sodium sulfate and concentrated under reduced pressure to afford 5.13 g (42%) of benzyl 5-aminobicyclo[3.2.1]octan-1-ylcarbamate as a yellow solid. ESI-MS m/z: 275 (M++1).
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
diphenylphosphonic azide
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
TMSOK
Quantity
10.7 g
Type
reactant
Reaction Step Two
Name
Quantity
85 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([NH:11][C:12]12[CH2:19][C:16](C(O)=O)([CH2:17][CH2:18]1)[CH2:15][CH2:14][CH2:13]2)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1C=CC(OP(OC2C=CC=CC=2)([N:32]=[N+]=[N-])=O)=CC=1.C(N(CC)CC)C.[Si](O[K])(C)(C)C>C1(C)C=CC=CC=1.C1COCC1>[NH2:32][C:16]12[CH2:19][C:12]([NH:11][C:9](=[O:10])[O:8][CH2:1][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)([CH2:18][CH2:17]1)[CH2:13][CH2:14][CH2:15]2

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC12CCCC(CC1)(C2)C(=O)O
Name
diphenylphosphonic azide
Quantity
9.3 g
Type
reactant
Smiles
C1=CC=C(C=C1)OP(=O)(N=[N+]=[N-])OC2=CC=CC=C2
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
TMSOK
Quantity
10.7 g
Type
reactant
Smiles
[Si](C)(C)(C)O[K]
Name
Quantity
85 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with 5% citric acid (20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated with aq. HCl (2 N, 200 mL) at 0° C
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane/methanol (10/1, 3×150 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC12CCCC(CC1)(C2)NC(OCC2=CC=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.13 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 66.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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